molecular formula C18H15N5OS B11005987 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

Cat. No.: B11005987
M. Wt: 349.4 g/mol
InChI Key: NEPWZFPHWCKEPE-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable benzyl-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzimidazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison:

The uniqueness of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide lies in its combination of the benzimidazole and thiadiazole rings, which can confer unique biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-11-19-14-8-7-13(10-15(14)20-11)17(24)21-18-23-22-16(25-18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20)(H,21,23,24)

InChI Key

NEPWZFPHWCKEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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